N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide
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Overview
Description
N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is known for its significant biological activities. The 1,2,3-triazole ring system can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The reaction conditions generally include the use of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of dimethylformamide (DMF) and water .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .
Scientific Research Applications
N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide: This compound also features a 1,2,3-triazole ring and has been studied for its anticancer properties.
1,2,3-Triazole derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their broad range of biological activities.
Uniqueness
N-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide is unique due to its specific structure, which combines the triazole ring with an azetidine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)17-14-4-2-13(3-5-14)15(22)19-8-12(9-19)10-20-7-6-16-18-20/h2-7,12H,8-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOFNQHAUXXEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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